molecular formula C8H17NO2 B2372248 3-(Oxan-2-yloxy)propan-1-amine CAS No. 75744-51-3

3-(Oxan-2-yloxy)propan-1-amine

Cat. No. B2372248
CAS RN: 75744-51-3
M. Wt: 159.229
InChI Key: PINDPKDQUUUYJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(Oxan-2-yloxy)propan-1-amine” is a chemical compound that belongs to the class of amines. It has a CAS Number of 75744-51-3 and a molecular weight of 159.23 . The IUPAC name for this compound is 3-(tetrahydro-2H-pyran-2-yloxy)-1-propanamine .


Molecular Structure Analysis

The Inchi Code for “3-(Oxan-2-yloxy)propan-1-amine” is 1S/C8H17NO2/c9-5-3-7-11-8-4-1-2-6-10-8/h8H,1-7,9H2 . This code provides a unique representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“3-(Oxan-2-yloxy)propan-1-amine” is a liquid at room temperature .

Scientific Research Applications

Ligand Design for Metal Ions

3-(Oxan-2-yloxy)propan-1-amine has applications in the field of inorganic chemistry, particularly in the design of ligands for metal ions. In a study by Liu et al. (1993), hexadentate N3O3 amine phenol ligands, which are closely related to 3-(Oxan-2-yloxy)propan-1-amine, were prepared and characterized for their interaction with Group 13 metal ions. These compounds show potential for use in metal coordination and complex formation, offering insights into intrastrand and interstrand hydrogen bonds in polydentate tripodal amine phenols (Liu, Wong, Rettig, & Orvig, 1993).

Corrosion Inhibition

Gao, Liang, and Wang (2007) explored the synthesis of tertiary amines, including compounds similar to 3-(Oxan-2-yloxy)propan-1-amine, and their effectiveness in inhibiting carbon steel corrosion. These compounds were found to be effective anodic inhibitors, suggesting a potential application in protecting metals from corrosion (Gao, Liang, & Wang, 2007).

Organic Synthesis

In the field of organic chemistry, 3-(Oxan-2-yloxy)propan-1-amine and its derivatives have been used in various synthetic applications. Leiren, Valdersnes, and Sydnes (2013) conducted research on the reactivity of compounds including 3-(Oxan-2-yloxy)propan-1-amine derivatives, highlighting their use in hydride and Grignard-type additions. This study underscores the versatility of these compounds in synthesizing a range of organic products (Leiren, Valdersnes, & Sydnes, 2013).

Drug Synthesis

A significant application of 3-(Oxan-2-yloxy)propan-1-amine is in the synthesis of pharmaceuticals. López-Iglesias et al. (2015) developed a chemoenzymatic asymmetric synthesis of 1,4-benzoxazine derivatives using a similar compound. This method is particularly important in the synthesis of Levofloxacin, a key antimicrobial agent, demonstrating the compound's utility in pharmaceutical synthesis (López-Iglesias, Busto, Gotor, & Gotor‐Fernández, 2015).

Environmental Applications

In environmental science, Malloy et al. (2008) investigated the formation of secondary organic aerosols from the reaction of primary aliphatic amines, including compounds related to 3-(Oxan-2-yloxy)propan-1-amine, with NO3 radicals. Their findings have significant implications for understanding and managing particulate matter in the atmosphere, particularly in rural communities (Malloy, Qi, Warren, Cocker, Erupe, & Silva, 2008).

Safety and Hazards

The compound has been classified with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with it are H302, H314, and H335, indicating that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

3-(oxan-2-yloxy)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c9-5-3-7-11-8-4-1-2-6-10-8/h8H,1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINDPKDQUUUYJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.